(4-Isobutoxyphenyl)methanamine acetate

Description

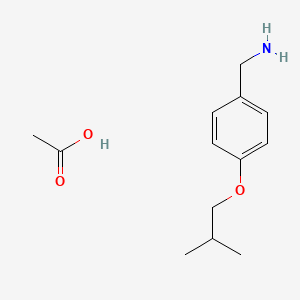

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;[4-(2-methylpropoxy)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.C2H4O2/c1-9(2)8-13-11-5-3-10(7-12)4-6-11;1-2(3)4/h3-6,9H,7-8,12H2,1-2H3;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPEGFBXWSGBVDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)CN.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955997-89-4 | |

| Record name | 4-(2-methylpropoxy)benzene methanamine acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Isobutoxyphenyl)methanamine acetate chemical properties

An In-depth Technical Guide to the Chemical Properties of (4-Isobutoxyphenyl)methanamine Acetate

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, analytical methodologies, and practical handling considerations, grounded in established scientific principles.

Introduction and Strategic Importance

This compound (CAS No: 955997-89-4) is the acetate salt of the primary amine (4-Isobutoxyphenyl)methanamine[1][2]. While specific research on the salt form is limited, its constituent amine is a recognized intermediate in synthetic chemistry[3]. Notably, this compound has been identified as "Pimavanserin Impurity 7," indicating its relevance in the process chemistry and quality control of Pimavanserin, a drug used for the treatment of Parkinson's disease psychosis[2][4]. Understanding the properties of this salt is therefore critical for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).

This guide will systematically detail the compound's identity, physicochemical characteristics, anticipated spectroscopic profile, and robust analytical methods for its characterization and quantification.

Chemical Identity and Structural Elucidation

This compound is an ionic compound formed through an acid-base reaction between the weak base, (4-Isobutoxyphenyl)methanamine, and the weak acid, acetic acid[2][5]. In this salt, the amine group is protonated to form an aminium cation, and the acetic acid is deprotonated to form the acetate anion.

Caption: Cationic and Anionic Components of the Salt.

The molecular formula of the salt is C13H21NO3, which represents the combination of the C11H17NO amine base and the C2H4O2 acetic acid[1][6].

Physicochemical Properties

Quantitative experimental data for many physical properties of the acetate salt are not extensively published. However, based on its chemical structure and information from various suppliers, we can compile the following table. The properties of the parent amine, or "free base," are included for comparative context.

| Property | This compound | (4-Isobutoxyphenyl)methanamine (Free Base) |

| CAS Number | 95597-89-4[1][6][7] | 4734-09-2[7][8] |

| Molecular Formula | C13H21NO3[1][6] | C11H17NO[8][9] |

| Molecular Weight | 239.31 g/mol [2][6][10] | 179.26 g/mol [9] |

| IUPAC Name | This compound[1] | [4-(2-methylpropoxy)phenyl]methanamine[9] |

| Physical Form | Solid[1] | Solid, Semi-solid, or Liquid[8] |

| Solubility | Expected to be soluble in polar solvents like water, methanol, and ethanol due to its ionic nature. | Insoluble in water; soluble in organic solvents. |

| Storage Conditions | Inert atmosphere, room temperature or refrigerated (2-8°C)[1][11][12]. | Keep in dark place, inert atmosphere, 2-8°C[8][11]. |

Anticipated Spectroscopic Profile

For a researcher, verifying the identity and purity of a compound is paramount. While specific spectra for this salt are not publicly available, an experienced scientist can predict the key features to look for in standard spectroscopic analyses.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Acetate Signal: A sharp singlet peak around δ 1.9-2.1 ppm, corresponding to the three equivalent protons of the methyl group on the acetate anion.

-

Isobutoxy Group: A doublet for the six methyl protons (approx. δ 0.9-1.0 ppm), a multiplet for the methine proton (approx. δ 2.0-2.2 ppm), and a doublet for the methylene (-OCH₂-) protons (approx. δ 3.7-3.8 ppm).

-

Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.8-7.3 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Benzylic Protons: A singlet or broad singlet for the methylene (-CH₂-NH₃⁺) protons adjacent to the aromatic ring (approx. δ 3.9-4.1 ppm).

-

Aminium Protons: A broad, exchangeable signal for the -NH₃⁺ protons, the chemical shift of which is highly dependent on solvent and concentration.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: Broad absorption bands in the 2800-3200 cm⁻¹ region, characteristic of the aminium group (R-NH₃⁺).

-

C=O Stretching: A strong, sharp absorption band around 1550-1610 cm⁻¹ and another near 1400 cm⁻¹, corresponding to the asymmetric and symmetric stretching of the carboxylate anion (COO⁻).

-

C-O Stretching: Strong bands in the 1250-1000 cm⁻¹ region, corresponding to the aryl-ether and alkyl-ether bonds.

-

-

Mass Spectrometry (MS):

-

Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the primary observable species would be the protonated free base (the cation) at an m/z corresponding to [C₁₁H₁₇NO + H]⁺, which is approximately 180.14. The acetate salt itself will dissociate in solution.

-

Analytical Workflow for Purity and Identity Verification

A robust analytical workflow is essential for quality control. The following protocol outlines a standard High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound.

Logical Workflow Diagram

Caption: HPLC Workflow for Purity Analysis.

Detailed HPLC Protocol

This protocol is a self-validating system; the inclusion of a standard and the system suitability checks ensure the reliability of the results.

Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.

Materials:

-

This compound sample

-

Reference standard (if available)

-

HPLC grade Acetonitrile (ACN)

-

HPLC grade water

-

Trifluoroacetic acid (TFA)

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

-

Preparation of Solutions:

-

Mobile Phase A: 0.1% TFA in Water. Add 1.0 mL of TFA to 1.0 L of HPLC grade water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile. Add 1.0 mL of TFA to 1.0 L of HPLC grade ACN.

-

Diluent: Mix Mobile Phase A and Mobile Phase B in a 1:1 ratio.

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of diluent to achieve a concentration of ~1 mg/mL.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: 220 nm (based on the absorbance of the benzene ring).

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |

-

-

Analysis and Data Processing:

-

Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

-

Inject a blank (diluent) to ensure no system peaks interfere.

-

Inject the sample solution.

-

Integrate all peaks in the resulting chromatogram.

-

Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Rationale for Choices:

-

C18 Column: This is a standard non-polar stationary phase suitable for retaining the moderately non-polar (4-Isobutoxyphenyl)methanamine cation.

-

TFA: This acid serves two purposes: it acts as an ion-pairing agent to improve peak shape for the amine and acidifies the mobile phase to ensure the amine remains protonated and the silanols on the column are suppressed.

-

Gradient Elution: A gradient from high aqueous to high organic content ensures that both polar and non-polar impurities can be effectively eluted and separated from the main analyte peak.

Safety and Handling

This compound is classified with the GHS07 pictogram and a "Warning" signal word[1][10].

-

Hazard Statements: H302 - Harmful if swallowed[1][2][10]. The free base also carries statements for skin, eye, and respiratory irritation (H315, H319, H335), which should be considered as potential hazards for the salt as well[8][13].

-

Precautionary Statements: Standard laboratory precautions should be taken, including wearing personal protective equipment (gloves, safety glasses). Specific handling advice includes P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell)[10].

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere to prevent moisture absorption and potential degradation. Both room temperature and refrigerated (2-8°C) conditions are recommended by suppliers[1][12].

Conclusion

This compound is a compound of significant interest in pharmaceutical process chemistry. While detailed experimental data on its physical properties are sparse, a thorough understanding of its chemical nature as an amine salt allows for the prediction of its spectroscopic characteristics and the development of robust analytical methods. The HPLC protocol detailed herein provides a reliable framework for its quality assessment, ensuring its suitability for use in further synthetic applications. This guide serves as a foundational resource for scientists working with this important intermediate.

References

- 1. This compound | 955997-89-4 [sigmaaldrich.com]

- 2. Acetic acid;(4-isobutoxyphenyl)methanamine | C13H21NO3 | CID 68502503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. US10343993B2 - Processes and intermediates for the preparation of Pimavanserin - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound - Protheragen [protheragen.ai]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. (4-Isobutoxyphenyl)methanamine | 4734-09-2 [sigmaaldrich.com]

- 9. (4-Isobutoxyphenyl)methanamine | C11H17NO | CID 12201325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aboundchem.com [aboundchem.com]

- 11. 4734-09-2|(4-Isobutoxyphenyl)methanamine|BLD Pharm [bldpharm.com]

- 12. labsolu.ca [labsolu.ca]

- 13. 4734-09-2 | (4-Isobutoxyphenyl)methanamine - AiFChem [aifchem.com]

A Comprehensive Technical Guide to (4-Isobutoxyphenyl)methanamine Acetate (CAS 955997-89-4): Synthesis, Applications, and Handling

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Isobutoxyphenyl)methanamine acetate, identified by CAS Number 955997-89-4, is a significant organic compound primarily utilized within the pharmaceutical industry. It is the acetate salt of the parent amine, (4-Isobutoxyphenyl)methanamine. While not an active pharmaceutical ingredient (API) itself, it serves a critical function as a key intermediate and building block in the synthesis of complex therapeutic agents.[1] Notably, it is recognized as a precursor and a designated impurity standard in the manufacturing of Pimavanserin, a medication used for the treatment of psychosis.[1]

This guide provides an in-depth examination of the compound's chemical properties, detailed synthesis protocols, its role in drug development, and essential safety and handling procedures. The content herein is structured to provide both foundational knowledge and actionable, field-proven insights for professionals engaged in chemical synthesis and pharmaceutical research.

Physicochemical Profile and Core Identifiers

The compound is a salt formed from the reaction of a substituted benzylamine with acetic acid.[2] This structure confers specific physical properties, such as its solid state at room temperature, which can be advantageous for handling and stability compared to the free base amine.[3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 955997-89-4 | [2][4] |

| IUPAC Name | acetic acid;[4-(2-methylpropoxy)phenyl]methanamine | [1][2] |

| Molecular Formula | C13H21NO3 | [1][4] |

| Molecular Weight | 239.31 g/mol | [1][2][4] |

| Synonyms | 4-Isobutoxybenzylamine Acetate, Pimavanserin impurity 7, 4-(2-Methylpropoxy)benzene methanamine acetate | [1][3] |

| Parent Amine CAS | 4734-09-2 ((4-Isobutoxyphenyl)methanamine) | [5][6][7] |

| EC Number | 823-358-7 |[3][4] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Solid | [3] |

| Typical Purity | ≥98% | [8] |

| Storage Conditions | Inert atmosphere, room temperature; or 2-8°C | [5] |

| InChI Key | VPEGFBXWSGBVDN-UHFFFAOYSA-N |[2] |

Synthesis, Purification, and Characterization

The synthesis of this compound is fundamentally a two-stage process: first, the construction of the parent amine, (4-Isobutoxyphenyl)methanamine, followed by its conversion to the acetate salt. The choice of synthetic route for the parent amine is critical and is often dictated by the availability of starting materials, scalability, and desired purity. Reductive amination of the corresponding aldehyde is a common and efficient method.

Experimental Protocol: Synthesis of (4-Isobutoxyphenyl)methanamine (Parent Amine)

This protocol describes a laboratory-scale synthesis via reductive amination, a robust method for forming amines from carbonyl compounds.[9] The causality for this choice lies in its high efficiency and the relative accessibility of the aldehyde precursor.

Materials:

-

4-Isobutoxybenzaldehyde

-

Ammonium acetate or aqueous ammonia

-

Sodium borohydride (NaBH₄) or similar reducing agent

-

Methanol (MeOH)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask, dissolve 4-Isobutoxybenzaldehyde (1 equivalent) in methanol. Add ammonium acetate (3-5 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The use of an excess of the ammonia source drives the equilibrium towards the imine product.

-

Reduction: Cool the reaction mixture to 0°C using an ice bath. Cautiously add sodium borohydride (1.5-2 equivalents) portion-wise. The portion-wise addition is a critical safety step to control the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

-

Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add dichloromethane or ethyl acetate to extract the amine product. Wash the organic layer sequentially with water and then a saturated sodium bicarbonate solution to remove any unreacted reagents and byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude (4-Isobutoxyphenyl)methanamine as an oil or solid.

Experimental Protocol: Acetate Salt Formation

This step converts the basic parent amine into a more stable, solid acetate salt, which is often easier to purify and handle.

Materials:

-

Crude (4-Isobutoxyphenyl)methanamine from Protocol 2.1

-

Glacial acetic acid

-

Diethyl ether or a similar non-polar solvent

-

Beaker, magnetic stirrer, filtration apparatus

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude parent amine (1 equivalent) in a minimal amount of diethyl ether.

-

Acidification: While stirring, add glacial acetic acid (1.05 equivalents) dropwise to the solution. The slight excess of acid ensures complete conversion of the amine to its salt.

-

Precipitation: The acetate salt will typically precipitate out of the non-polar solvent as a white solid. Continue stirring for 30 minutes to an hour to maximize precipitation.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

-

Drying: Dry the isolated solid under vacuum to yield this compound.

Purification and Characterization

The trustworthiness of any synthesis relies on rigorous purification and characterization. Recrystallization is the primary method for purifying the final salt.

-

Purification: The crude acetate salt can be recrystallized from a suitable solvent system, such as ethanol/ether or isopropanol/hexane, to achieve high purity (typically >98%).

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the parent amine cation.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

Core Applications in Pharmaceutical Development

The primary value of this compound lies in its role as a versatile intermediate in the multi-step synthesis of APIs.[1] Its bifunctional nature—a primary amine nucleophile and a substituted phenyl ring—makes it a valuable synthon.

-

Intermediate in Pimavanserin Synthesis: The compound serves as a key building block for constructing the core structure of Pimavanserin. The primary amine group acts as a nucleophile to form a new carbon-nitrogen bond with another part of the target molecule.[1]

-

Impurity Reference Standard: In pharmaceutical quality control, it is essential to identify and quantify any impurities in the final drug product. This compound is used as a certified reference standard for "Pimavanserin impurity 7," allowing for accurate analytical method development and validation to ensure the safety and purity of the API.[1]

-

Scaffold for Medicinal Chemistry: The 4-alkoxybenzylamine scaffold is of broad interest in drug discovery.[10][11] This compound can be used as a starting point for creating libraries of related molecules to explore structure-activity relationships (SAR) for various biological targets.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The compound presents moderate hazards that require standard precautions.[3]

Table 3: GHS Hazard and Precautionary Summary

| Hazard Class | GHS Code | Description | Precautionary Measures | Source(s) |

|---|---|---|---|---|

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. | [3] |

| Skin Irritation | H315 | Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [3][12] |

| Eye Irritation | H319 | Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][12] |

| Respiratory Irritation | H335 | May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |[3] |

Self-Validating Safety Protocol:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[13]

-

Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid generating dust. If weighing the solid, do so carefully. In case of spills, contain the material and clean the area according to standard laboratory procedures.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[12] Storing under an inert atmosphere (e.g., nitrogen or argon) can prolong shelf life.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound (CAS 955997-89-4) is more than a simple chemical; it is an enabling tool for pharmaceutical innovation. Its primary significance as a key intermediate in the synthesis of Pimavanserin underscores its importance in modern drug development.[1] For the research and development scientist, a thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization. This guide provides the foundational and practical knowledge necessary to leverage this compound's potential in the laboratory and beyond, from process development to quality control.

References

- 1. apicule.com [apicule.com]

- 2. Acetic acid;(4-isobutoxyphenyl)methanamine | C13H21NO3 | CID 68502503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. This compound - Protheragen [protheragen.ai]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 4734-09-2 | (4-Isobutoxyphenyl)methanamine - AiFChem [aifchem.com]

- 7. (4-Isobutoxyphenyl)methanamine | C11H17NO | CID 12201325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. labsolu.ca [labsolu.ca]

- 9. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]

- 10. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plant-Derived Natural Products: A Source for Drug Discovery and Development | MDPI [mdpi.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. chemicea.com [chemicea.com]

physical characteristics of 4-Isobutoxybenzylamine acetate

An In-Depth Technical Guide to the Physical and Structural Characterization of 4-Isobutoxybenzylamine Acetate

Introduction

4-Isobutoxybenzylamine acetate is a key organic compound often encountered in pharmaceutical development, notably as an intermediate or a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs) like Pimavanserin.[1] For researchers, scientists, and drug development professionals, a thorough understanding of its physical and structural characteristics is not merely academic; it is a prerequisite for ensuring the purity, stability, safety, and efficacy of the final drug product.[2] The formation of this amine salt—a product of the reaction between the basic 4-Isobutoxybenzylamine and acetic acid—necessitates a precise analytical strategy to confirm its identity and define its physicochemical profile.

This guide provides a comprehensive framework for the characterization of 4-Isobutoxybenzylamine acetate. It moves beyond a simple data sheet to explain the causality behind the selection of analytical methodologies, grounding each protocol in the principles of chemical analysis and regulatory compliance. The objective is to equip the scientist with both the theoretical foundation and practical workflows required to confidently characterize this and similar amine salts.

Chemical Identity and Molecular Structure

The foundational step in any chemical characterization is the unambiguous confirmation of the molecule's identity. 4-Isobutoxybenzylamine acetate is the salt formed from an acid-base reaction, and its properties are a composite of its constituent ions. The primary amine of 4-Isobutoxybenzylamine is protonated by acetic acid, forming the 4-isobutoxybenzylammonium cation and the acetate anion, linked by an ionic bond.

The presence of a chiral center is absent in this molecule. The isobutoxy group imparts hydrophobic characteristics, while the benzylammonium acetate moiety contributes to its potential solubility in polar solvents and its reactivity profile.[3]

Table 1: Chemical Identifiers for 4-Isobutoxybenzylamine Acetate

| Identifier | Value | Source(s) |

| Chemical Name | 4-Isobutoxybenzylamine acetate | [3] |

| Systematic (IUPAC) Name | acetic acid;[4-(2-methylpropoxy)phenyl]methanamine | [1] |

| Synonyms | (4-Isobutoxyphenyl)methanamine acetate; 4-(2-Methylpropoxy)benzenemethanamine acetate | [1][3] |

| CAS Number | 955997-89-4 | [1][3] |

| Molecular Formula | C₁₃H₂₁NO₃ (or C₁₁H₁₇NO · C₂H₄O₂) | [1] |

| Molecular Weight | 239.31 g/mol | [1] |

| SMILES | CC(C)COC1=CC=C(C=C1)CN.CC(=O)O | [1] |

| InChIKey | VPEGFBXWSGBVDN-UHFFFAOYSA-N | [1] |

Summary of Physicochemical Properties

The physical properties of a compound dictate its behavior during manufacturing, formulation, and storage. For an API impurity, these parameters are critical for developing purification strategies and understanding potential impacts on the drug product's stability and appearance.

Table 2: Key Physical Characteristics of 4-Isobutoxybenzylamine Acetate

| Property | Value / Description | Method of Determination | Source(s) |

| Appearance | Colorless to white crystalline solid | Visual Inspection | [4] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol; moderately soluble in other organic solvents. | Equilibrium Solubility Assay | [3] |

| Melting Point | Not publicly available; must be experimentally determined. A sharp melting range is indicative of high purity. | Capillary Melting Point Method | [5] |

| Boiling Point | Not applicable; likely to decompose upon heating before boiling due to its salt nature. | N/A | [3] |

| pKa | Not publicly available; must be experimentally determined. | Potentiometric Titration | - |

| Computed TPSA | 72.6 Ų | Computational Modeling | [1] |

| Computed H-Bond Donors | 2 | Computational Modeling | [1] |

| Computed H-Bond Acceptors | 4 | Computational Modeling | [1] |

Thermal Analysis: Melting Point Determination for Purity Assessment

Rationale and Scientific Principle

The melting point is one of the most fundamental and informative physical properties of a crystalline solid. For a pure compound, the melting point is a sharp, well-defined temperature range (typically <1-2°C). The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in two observable effects: a depression of the melting point and a broadening of the melting range.[5] Therefore, determining the melting point of 4-Isobutoxybenzylamine acetate serves as a rapid and reliable self-validating system for assessing its purity. A sharp, consistent melting point across multiple batches is a strong indicator of consistent product quality.

Experimental Protocol: Capillary Method

This protocol describes the use of a standard digital melting point apparatus (e.g., Mel-Temp).

Step 1: Sample Preparation

-

Ensure the 4-Isobutoxybenzylamine acetate sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

-

Tap the open end of a glass capillary tube into the powdered sample until a small amount of solid (1-2 mm in height) is packed into the tube.[5]

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.[6]

Step 2: Rapid Range-Finding Determination

-

Insert the prepared capillary tube into the heating block of the apparatus.

-

Set a rapid heating rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.

-

Record the temperatures at which melting begins and is complete. This provides a preliminary, albeit inaccurate, range.

Step 3: Accurate Melting Point Determination

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed in Step 2.

-

Prepare a fresh sample in a new capillary tube. Re-melting a previously melted sample can lead to inaccurate results due to potential decomposition or changes in crystal form.[7]

-

Insert the new tube and set a slow, controlled heating rate of 1-2°C per minute.[7] This slow ramp rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, which is the cornerstone of an accurate measurement.

-

Carefully observe the sample through the magnifying lens.

-

Record T₁: The temperature at which the first droplet of liquid becomes visible.[7]

-

Record T₂: The temperature at which the last solid crystal completely liquefies.[7]

-

The melting point is reported as the range T₁ – T₂.

-

Repeat the measurement with a fresh sample to ensure reproducibility. Consistent results validate the measurement.

Workflow Diagram

Caption: Workflow for accurate melting point determination.

Structural Elucidation via Spectroscopic Methods

While thermal analysis suggests purity, it does not confirm identity. Spectroscopic techniques are essential for verifying that the molecular structure corresponds to 4-Isobutoxybenzylamine acetate. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for complete structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.[8] It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.[9] For 4-Isobutoxybenzylamine acetate, NMR confirms the presence and connectivity of the isobutoxy, benzyl, and acetate moieties.

Experimental Protocol (General)

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[8] The choice of solvent is critical; DMSO-d₆ is often preferred for amine salts as it can solubilize the salt and its exchangeable protons (N-H) are often observable.

-

Acquisition of ¹H NMR Spectrum:

-

Acquire a standard one-dimensional proton spectrum.

-

Integrate all signals. The relative integrals should correspond to the number of protons in each unique chemical environment.

-

Analyze chemical shifts (δ) and coupling constants (J) to assign protons to specific groups.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom.

-

DEPT-135 experiments can be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, aiding in definitive assignments.[8]

-

-

Data Analysis and Interpretation:

-

Expected ¹H NMR Signals:

-

Isobutyl Group: A doublet (~0.9-1.0 ppm, 6H) for the two methyl groups, a multiplet (~1.9-2.1 ppm, 1H) for the CH, and a doublet (~3.7-3.8 ppm, 2H) for the O-CH₂.

-

Acetate Group: A sharp singlet (~1.9 ppm, 3H) for the methyl protons of the acetate.

-

Benzyl Group: A singlet (~4.0-4.1 ppm, 2H) for the benzylic CH₂-N, and two doublets in the aromatic region (~6.9-7.4 ppm, 4H total) for the para-substituted benzene ring.

-

Ammonium Protons (N⁺-H₃): A broad signal, the chemical shift of which is highly dependent on concentration and solvent.

-

-

Expected ¹³C NMR Signals: Signals corresponding to all 13 unique carbons should be present, including the carbonyl carbon of the acetate (~170-175 ppm).

-

NMR Workflow for Structural Confirmation

Caption: Logical workflow for NMR-based structural verification.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

IR Spectroscopy: This technique is used to identify functional groups. The IR spectrum of 4-Isobutoxybenzylamine acetate would be expected to show characteristic absorptions for N-H bonds (broad stretches in the 3000-3300 cm⁻¹ region), C-H bonds (aliphatic and aromatic), a C=O stretch for the carboxylate group of the acetate (~1550-1610 cm⁻¹ and ~1400 cm⁻¹), and C-O ether stretches.[10]

-

Mass Spectrometry: MS provides the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), one would expect to observe the molecular ion for the free base, 4-Isobutoxybenzylamine, at m/z 180.14 [M+H]⁺, as the acetate salt would dissociate in the source. This confirms the mass of the amine component.

Conclusion

The comprehensive characterization of 4-Isobutoxybenzylamine acetate is a critical exercise in pharmaceutical development, ensuring control over impurities and intermediates. This guide establishes a robust analytical framework grounded in fundamental scientific principles. By integrating thermal analysis for purity assessment with a suite of spectroscopic methods (NMR, IR, MS) for definitive structural elucidation, researchers can establish a complete and validated profile of the compound. The detailed protocols and workflows presented herein provide a reliable pathway for scientists to generate the high-quality data necessary for regulatory submission and to ensure the ultimate safety and quality of the drug product.

References

- 1. Acetic acid;(4-isobutoxyphenyl)methanamine | C13H21NO3 | CID 68502503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. CAS 955997-89-4: 4-Isobutoxy Benzylamine Acetate [cymitquimica.com]

- 4. 955997-89-4 | 4-Isobutoxy Benzylamine Acetate 955997-89-4--Hangzhou Evershine Pharmaceutical Technology Co.,ltd. [evershinechem.com]

- 5. chm.uri.edu [chm.uri.edu]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. iransilicate.com [iransilicate.com]

(4-Isobutoxyphenyl)methanamine acetate molecular weight

An In-Depth Technical Guide to (4-Isobutoxyphenyl)methanamine Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key organic salt with significant applications in pharmaceutical synthesis. This guide provides a comprehensive technical overview of its core physicochemical properties, centered around its molecular weight, and delves into its synthesis, analytical characterization, and role as a critical intermediate. By synthesizing data from established chemical databases and analytical literature, this document offers field-proven insights and detailed protocols designed for professionals in drug development and chemical research.

Core Chemical Identity and Physicochemical Properties

This compound is the salt formed from the reaction of the primary amine, (4-Isobutoxyphenyl)methanamine (also known as 4-isobutoxybenzylamine), and acetic acid.[1] The formation of the acetate salt is a common strategy in pharmaceutical chemistry to improve the handling characteristics, stability, and crystalline nature of an amine-containing intermediate.

The molecular weight of the salt is a fundamental property derived from the sum of its constituent parts: the parent amine (free base) and the acetate counter-ion. The molecular weight of (4-isobutoxyphenyl)methanamine is 179.26 g/mol , and acetic acid is approximately 60.05 g/mol .[2][3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 239.31 g/mol | [1][4][5] |

| Molecular Formula | C₁₃H₂₁NO₃ | [1][4][6] |

| CAS Number | 955997-89-4 | [1][4][6][7] |

| IUPAC Name | acetic acid;[4-(2-methylpropoxy)phenyl]methanamine | [1] |

| Synonyms | 4-Isobutoxybenzylamine Acetate, Pimavanserin Impurity 7 | [1][6][8] |

| Appearance | White solid/crystals | [6] |

| Parent Amine CAS | 4734-09-2 | [1][9] |

Significance in Pharmaceutical Synthesis

The primary driver for the scientific interest in this compound is its role as a crucial intermediate in the synthesis of Pimavanserin.[8] Pimavanserin is a selective serotonin inverse agonist and antagonist targeting the 5-HT2A receptor, used for the treatment of psychosis associated with Parkinson's disease.

The use of the acetate salt in the manufacturing process offers several advantages:

-

Improved Physical Form: The salt is typically a stable, crystalline solid, which is easier to handle, weigh, and purify compared to the potentially oily or less stable free base amine.[6]

-

Controlled Stoichiometry: Salt formation ensures a precise 1:1 molar ratio of the amine and the acid, which can be critical for subsequent reaction steps.

-

Enhanced Purity: The process of crystallization during salt formation is an effective purification step, helping to remove process-related impurities.

Synthesis and Purification Workflow

The synthesis of this compound is a straightforward acid-base reaction. The causality behind this choice is rooted in the desire for a stable, isolatable solid with high purity.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system where the formation of a precipitate provides a clear indication of successful salt formation.

-

Dissolution: Dissolve 10.0 g of (4-Isobutoxyphenyl)methanamine (free base) in 100 mL of a suitable organic solvent like ethyl acetate in a clean reaction flask. Rationale: Ethyl acetate is a good solvent for the free base but often a poor solvent for the resulting salt, facilitating precipitation.

-

Acid Addition: While stirring, slowly add an equimolar amount of glacial acetic acid (approximately 3.35 mL) to the solution at room temperature.

-

Precipitation: Continue stirring for 1-2 hours. The formation of a white precipitate indicates the formation of the acetate salt. The reaction is typically exothermic, and cooling may be used to maximize yield.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold ethyl acetate (2 x 20 mL) to remove any unreacted starting materials. Rationale: Using a cold solvent minimizes the dissolution of the desired product during washing.

-

Drying: Dry the purified solid in a vacuum oven at 40-50°C until a constant weight is achieved.

Analytical Characterization and Quality Control

For a pharmaceutical intermediate, rigorous analytical control is mandatory. A multi-faceted approach is required to confirm identity, purity, and the correct salt stoichiometry.

Caption: Standard analytical workflow for quality control of the amine acetate salt.

Protocol 1: Purity Determination by HPLC

This protocol establishes the purity of the amine component and quantifies impurities.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg/mL of the salt in a 50:50 mixture of Mobile Phase A and B.

-

Validation: The method is validated by observing a sharp, primary peak for the (4-Isobutoxyphenyl)methanamine cation and quantifying any other peaks as impurities based on their area percentage.

Protocol 2: Identity Confirmation by Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the presence of the amine salt functional group.[10] The reaction of a primary amine (R-NH₂) with an acid results in the formation of a primary ammonium salt (R-NH₃⁺).[10]

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

-

Expected Peaks:

-

N-H⁺ Stretching: A very broad and strong absorption band is expected in the 3200-2800 cm⁻¹ region. This is highly characteristic of the ammonium cation and distinguishes it from the sharper N-H stretches of the free amine.[10]

-

N-H⁺ Bending: Look for bending vibrations in the 1600-1500 cm⁻¹ range.

-

Carboxylate C=O Stretching: A strong peak from the acetate counter-ion should appear around 1700-1600 cm⁻¹.

-

Advanced Technique: Ion Chromatography (IC) for Counter-Ion Analysis

While HPLC confirms the purity of the cation, it is crucial to verify the identity and amount of the acetate anion to ensure correct salt formation. IC is an ideal technique for this.[11][12]

-

Rationale: IC is specifically designed to separate and quantify ions. This method can confirm that acetate is the only counter-ion present and that it exists in the correct molar ratio.[11][12]

-

System: A suppressed conductivity ion chromatography system is used.[11]

-

Column: An anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™) is used to separate acetate from other potential anionic impurities like chloride or sulfate.[12]

-

Eluent: A potassium hydroxide (KOH) gradient is typically employed.[12]

-

Validation: The retention time of the peak is compared to a certified acetate standard, and the peak area is used to calculate the weight percent of acetate in the sample, which should align with the theoretical value of ~25.1% for a 1:1 salt.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound is associated with the following hazards:

-

Acute Toxicity (Oral/Inhalation): May be harmful or toxic if swallowed or inhaled.[1]

Standard Laboratory Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid generating dust.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[6]

Conclusion

This compound, with a definitive molecular weight of 239.31 g/mol , is more than a simple chemical compound; it is an enabling intermediate in modern pharmaceutical manufacturing.[1][4][5] This guide has detailed its chemical properties, outlined a robust synthesis protocol, and presented a comprehensive analytical workflow essential for its quality control. For researchers and developers, a thorough understanding of these technical aspects is paramount for ensuring the consistency, purity, and ultimate success of the final active pharmaceutical ingredient.

References

- 1. Acetic acid;(4-isobutoxyphenyl)methanamine | C13H21NO3 | CID 68502503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-Isobutoxyphenyl)methanamine | C11H17NO | CID 12201325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4-Isobutoxyphenyl)methanamine - Protheragen [protheragen.ai]

- 4. This compound - Protheragen [protheragen.ai]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound | 955997-89-4 [sigmaaldrich.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. CAS 955997-89-4: 4-Isobutoxy Benzylamine Acetate [cymitquimica.com]

- 9. (4-isobutoxyphenyl)methanamine - SRIRAMCHEM [sriramchem.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. apps.thermoscientific.com [apps.thermoscientific.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Solubility Profiling of (4-Isobutoxyphenyl)methanamine Acetate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties and a pivotal parameter in drug formulation and development. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and understand the solubility of (4-Isobutoxyphenyl)methanamine acetate in a diverse range of organic solvents. Moving beyond a simple data sheet, this document outlines the theoretical principles governing solubility, presents a strategic approach to solvent selection, and details a robust, self-validating experimental protocol based on the gold-standard shake-flask method. Furthermore, it provides a validated HPLC-UV methodology for accurate quantification, ensuring data integrity. The methodologies described herein are designed to generate reliable and reproducible solubility profiles, empowering scientists to make informed decisions in preclinical and formulation studies.

Introduction: The Critical Role of Solubility Profiling

This compound (CAS: 955997-89-4, Formula: C₁₃H₂₁NO₃) is an organic amine salt whose therapeutic potential is intrinsically linked to its physicochemical properties.[1][2][3] Among these, solubility stands out as a cornerstone of drug development. A thorough understanding of an API's solubility in various organic solvents is essential for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Designing stable and effective dosage forms, from oral solutions to parenteral formulations.

-

Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays, where poor solubility can lead to inaccurate results and underestimated toxicity.[4]

-

Analytical Method Development: Choosing suitable mobile phases for chromatographic analysis.

This guide provides the foundational knowledge and actionable protocols to systematically characterize the solubility of this compound, enabling a rational, science-driven approach to its development.

Theoretical Framework: Predicting Solubility Behavior

A predictive understanding of solubility begins with the molecule's intrinsic properties and the fundamental principle of "like dissolves like."[5][6] For this compound, we must consider the properties of both its constituent free base and the acetate salt.

Physicochemical Properties of the Solute

The free base, (4-Isobutoxyphenyl)methanamine, has a computed XLogP3 value of 2.1, indicating a moderate degree of lipophilicity.[7] The molecule possesses a polar primary amine group (-NH₂) capable of hydrogen bonding as a donor and an ether linkage (-O-) that can act as a hydrogen bond acceptor. The isobutyl and phenyl groups contribute to its nonpolar character.

The formation of the acetate salt introduces an ionic component, significantly increasing its potential for interaction with polar solvents, particularly those capable of hydrogen bonding. The final solubility in any given solvent is a complex interplay between these competing characteristics.

A Strategic Approach to Solvent Selection: Hansen Solubility Parameters (HSP)

To move beyond simple trial-and-error, we employ the concept of Hansen Solubility Parameters (HSP).[8][9] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

-

δh: Energy from hydrogen bonding forces.

Liquids with similar (δd, δp, δh) parameters are more likely to be miscible.[8][9] While the specific HSP values for this compound are not published, a rational screening strategy involves selecting a diverse set of solvents that cover a wide range of the Hansen space. This ensures that the compound is challenged against various intermolecular forces, providing a comprehensive solubility profile.

Table 1: Recommended Solvent Panel for Solubility Screening

| Solvent Class | Example Solvent | Key Characteristics | Rationale for Inclusion |

| Polar Protic | Methanol | High polarity, hydrogen bond donor & acceptor | Probes solubility driven by strong hydrogen bonding and polar interactions. |

| Ethanol | Moderate polarity, hydrogen bond donor & acceptor | Common pharmaceutical solvent; assesses impact of reduced polarity vs. methanol. | |

| Polar Aprotic | Acetonitrile | High polarity, hydrogen bond acceptor | Tests solubility where polarity is key, but hydrogen bond donation is absent. |

| DMSO | Very high polarity, strong hydrogen bond acceptor | A powerful, universal solvent used to establish a high-solubility benchmark. | |

| Acetone | Moderate polarity, hydrogen bond acceptor | Common lab solvent; probes moderate polar interactions. | |

| Nonpolar Aprotic | Toluene | Low polarity, aromatic | Assesses solubility driven by dispersion forces and potential π-π stacking. |

| Hexane | Very low polarity, aliphatic | Establishes a low-solubility benchmark; probes purely nonpolar interactions. | |

| Intermediate | Dichloromethane | Moderate polarity, non-protic | A versatile solvent that bridges polar and nonpolar characteristics. |

| Ethyl Acetate | Moderate polarity, ester functionality | Common in purification; assesses role of ester group as H-bond acceptor. |

Experimental Workflow for Solubility Determination

The following sections detail a robust workflow for accurately measuring the equilibrium solubility of this compound.

Overall Experimental Workflow Diagram

Caption: High-level workflow for equilibrium solubility determination.

Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol is adapted from the United States Pharmacopeia (USP) general chapter <1236> and is considered the gold standard for determining thermodynamic equilibrium solubility.[10][11][12]

Objective: To determine the saturation concentration of the solute in a given solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade or higher)

-

2 mL glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator (25°C ± 0.5°C)

-

Analytical balance

-

Calibrated pipettes

-

Centrifuge

-

0.22 µm PTFE syringe filters

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of 2 mL glass vials. An amount sufficient to ensure undissolved solid remains at equilibrium is critical; 5-10 mg is typically adequate.

-

Causality: Adding excess solid ensures that the resulting solution is truly saturated, representing the thermodynamic solubility limit.[13]

-

-

Solvent Addition: Accurately pipette 1.0 mL of each selected organic solvent into the corresponding vials containing the solid API.

-

Equilibration: Securely cap the vials and place them on an orbital shaker within a temperature-controlled environment set to 25°C. Agitate the samples for a minimum of 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

-

Trustworthiness: Checking multiple time points (e.g., 24h and 48h) validates that the system has reached equilibrium. If the concentration values are consistent, equilibrium is confirmed.

-

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow larger particles to settle. Centrifuge the vials at 10,000 x g for 15 minutes to pellet the remaining undissolved solid.

-

Causality: Centrifugation is a critical step to remove particulate matter that would otherwise lead to an overestimation of solubility.

-

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

-

Trustworthiness: Filtering removes any fine, suspended particles that were not pelleted during centrifugation, ensuring only the dissolved compound is analyzed.

-

-

Dilution: Perform an appropriate and accurately recorded dilution of the filtrate with the mobile phase to bring the concentration within the linear range of the HPLC calibration curve.

Analytical Quantification by HPLC-UV

Accurate quantification of the dissolved API is paramount. A reverse-phase HPLC method is suitable for this compound. Since the amine lacks a strong native chromophore, derivatization can be employed, but direct UV detection at a lower wavelength (e.g., 220 nm) is often sufficient and simpler for solubility screening.

Protocol: HPLC-UV Quantification

Objective: To determine the concentration of the API in the filtered supernatant.

Instrumentation & Conditions:

-

HPLC System: Standard system with UV detector

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Gradient: 10% B to 90% B over 10 minutes

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a 50:50 mixture of Acetonitrile:Water.

-

Calibration Curve: Perform serial dilutions of the stock solution to create a series of at least five calibration standards spanning the expected concentration range of the samples.

-

Analysis: Inject the calibration standards to establish a linear calibration curve (Peak Area vs. Concentration).

-

Sample Quantification: Inject the diluted samples from the solubility experiment.

-

Calculation: Use the linear regression equation from the calibration curve to determine the concentration in the diluted sample. Back-calculate the original solubility in the undiluted supernatant using the dilution factor.

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Method Validation Diagram

Caption: Pillars of a self-validating analytical method.

Data Presentation and Interpretation

All quantitative results should be compiled into a clear, structured table for easy comparison and interpretation.

Table 2: Solubility Data for this compound at 25°C

| Solvent | Solvent Class | Hansen (δd, δp, δh)¹ | Experimental Solubility (mg/mL) | Observations (e.g., Color, Stability) |

| Methanol | Polar Protic | (14.7, 12.3, 22.3) | [Researcher to fill in] | [Researcher to fill in] |

| Ethanol | Polar Protic | (15.8, 8.8, 19.4) | [Researcher to fill in] | [Researcher to fill in] |

| Acetonitrile | Polar Aprotic | (15.3, 18.0, 6.1) | [Researcher to fill in] | [Researcher to fill in] |

| DMSO | Polar Aprotic | (18.4, 16.4, 10.2) | [Researcher to fill in] | [Researcher to fill in] |

| Acetone | Polar Aprotic | (15.5, 10.4, 7.0) | [Researcher to fill in] | [Researcher to fill in] |

| Dichloromethane | Intermediate | (17.0, 7.3, 7.1) | [Researcher to fill in] | [Researcher to fill in] |

| Ethyl Acetate | Intermediate | (15.8, 5.3, 7.2) | [Researcher to fill in] | [Researcher to fill in] |

| Toluene | Nonpolar Aprotic | (18.0, 1.4, 2.0) | [Researcher to fill in] | [Researcher to fill in] |

| Hexane | Nonpolar Aprotic | (14.9, 0.0, 0.0) | [Researcher to fill in] | [Researcher to fill in] |

| ¹Hansen parameter values are for the pure solvents and are widely available in literature and software; units are MPa⁰·⁵. |

By correlating the experimental solubility with the properties of the solvents, researchers can deduce the primary intermolecular forces that govern the dissolution of this compound, providing invaluable insight for future development activities.

References

- 1. This compound - Protheragen [protheragen.ai]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 6. chem.ws [chem.ws]

- 7. (4-Isobutoxyphenyl)methanamine | C11H17NO | CID 12201325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. kinampark.com [kinampark.com]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. biorelevant.com [biorelevant.com]

- 11. Solubility Measurements | USP-NF [uspnf.com]

- 12. researchgate.net [researchgate.net]

- 13. dissolutiontech.com [dissolutiontech.com]

Spectral Characterization of 4-Isobutoxybenzylamine Acetate: A Technical Guide

Introduction

4-Isobutoxybenzylamine acetate is a salt comprised of the organic cation 4-isobutoxybenzylamine and the acetate anion. As an intermediate or impurity in pharmaceutical synthesis, its unambiguous identification and characterization are critical for quality control and regulatory compliance. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule's structure and are indispensable tools for its analysis.

This guide provides an in-depth exploration of the spectral data for 4-isobutoxybenzylamine acetate. In the absence of readily available, published experimental spectra for this specific salt, this document leverages predicted spectral data and analysis of analogous compounds to offer a comprehensive interpretive framework. The focus is on the causality behind spectral features and the rigorous experimental protocols required for their acquisition, empowering researchers, scientists, and drug development professionals to confidently identify and characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-isobutoxybenzylamine acetate, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for a complete structural assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-isobutoxybenzylamine acetate in a common deuterated solvent like DMSO-d₆ would exhibit signals for both the 4-isobutoxybenzylammonium cation and the acetate anion. The ammonium protons are expected to be broad and their chemical shift can be concentration and temperature-dependent.

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~9.9 - 10.5 | broad s | 3H | -NH₃⁺ |

| b | ~7.35 | d | 2H | Aromatic C-H (ortho to -CH₂NH₃⁺) |

| c | ~6.95 | d | 2H | Aromatic C-H (ortho to -OCH₂-) |

| d | ~3.90 | s | 2H | Ar-CH₂-NH₃⁺ |

| e | ~3.75 | d | 2H | -O-CH₂-CH- |

| f | ~2.05 | m | 1H | -CH(CH₃)₂ |

| g | ~1.90 | s | 3H | CH₃COO⁻ |

| h | ~0.98 | d | 6H | -CH(CH₃)₂ |

Interpretation of the ¹H NMR Spectrum

The downfield shift of the aromatic protons is influenced by the electron-withdrawing ammonium group and the electron-donating isobutoxy group. The protons ortho to the ammonium-substituted methylene group (b) are expected to be more deshielded than those ortho to the isobutoxy group (c). The benzylic protons (d) will appear as a singlet, shifted downfield due to the adjacent positively charged nitrogen. The isobutoxy group gives rise to a characteristic set of signals: a doublet for the two methylene protons (e), a multiplet for the methine proton (f), and a doublet for the six equivalent methyl protons (h). The acetate anion will present as a sharp singlet (g) around 1.90 ppm[1].

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Signal Label | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~172.5 | CH₃COO⁻ |

| 2 | ~158.0 | Ar-C-O |

| 3 | ~131.0 | Ar-C (quaternary, attached to -CH₂NH₃⁺) |

| 4 | ~130.0 | Ar-C-H (ortho to -CH₂NH₃⁺) |

| 5 | ~115.0 | Ar-C-H (ortho to -OCH₂-) |

| 6 | ~74.0 | -O-CH₂- |

| 7 | ~45.0 | Ar-CH₂-NH₃⁺ |

| 8 | ~28.0 | -CH(CH₃)₂ |

| 9 | ~23.0 | CH₃COO⁻ |

| 10 | ~19.0 | -CH(CH₃)₂ |

Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon of the acetate anion (1) is the most downfield signal. In the aromatic region, the carbon attached to the oxygen of the isobutoxy group (2) will be significantly downfield. The benzylic carbon (7) is shielded compared to a typical alkane due to the attached nitrogen. The carbons of the isobutoxy group (6, 8, 10) will appear in the aliphatic region of the spectrum. The methyl carbon of the acetate (9) will be found at a characteristic upfield position.

Experimental Protocol: NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation: a. Accurately weigh 5-10 mg of 4-isobutoxybenzylamine acetate into a clean, dry vial. b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons like those on the ammonium group. c. Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied. d. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter. e. The final solution height in the NMR tube should be approximately 4-5 cm.[2]

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spinner turbine, ensuring the correct depth. b. Place the sample in the NMR spectrometer. c. Lock the spectrometer on the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines and good resolution. e. For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio. f. For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans will be required due to the low natural abundance of ¹³C. g. Set the appropriate spectral width to encompass all expected signals.

3. Data Processing: a. Apply Fourier transformation to the raw free induction decay (FID) data. b. Perform phase correction to ensure all peaks are in the absorptive mode. c. Apply baseline correction to obtain a flat baseline. d. Calibrate the chemical shift scale. For ¹H NMR, the residual solvent peak can be used as a reference (e.g., DMSO-d₅ at 2.50 ppm). For ¹³C NMR, the solvent peak is also used (e.g., DMSO-d₆ at 39.52 ppm). e. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

Caption: Workflow for NMR spectral acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of 4-isobutoxybenzylamine acetate will show characteristic absorption bands for the amine salt, the aromatic ring, the ether linkage, and the carboxylate anion.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-2800 | N-H stretching | Primary ammonium (-NH₃⁺) |

| 3050-3000 | C-H stretching | Aromatic |

| 2960-2850 | C-H stretching | Aliphatic (isobutyl & benzylic) |

| ~1610, ~1580, ~1490 | C=C stretching | Aromatic ring |

| ~1560 | C=O stretching (asymmetric) | Acetate (COO⁻) |

| ~1415 | C=O stretching (symmetric) | Acetate (COO⁻) |

| ~1245 | C-O stretching (asymmetric) | Aryl-alkyl ether |

| ~1040 | C-O stretching (symmetric) | Aryl-alkyl ether |

Interpretation of the IR Spectrum

The most informative region for identifying the salt formation is the broad absorption between 3100 and 2800 cm⁻¹, characteristic of the N-H stretching vibrations in the ammonium cation. The aliphatic C-H stretches will appear just below 3000 cm⁻¹. The presence of the acetate counter-ion is confirmed by the strong asymmetric and symmetric C=O stretching vibrations around 1560 cm⁻¹ and 1415 cm⁻¹, respectively[3]. The absorptions for the aryl-alkyl ether linkage are also key identifiers.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of a solid sample.

1. Instrument Preparation: a. Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, then allow it to dry completely. b. Record a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

2. Sample Analysis: a. Place a small amount of the solid 4-isobutoxybenzylamine acetate powder onto the ATR crystal, ensuring complete coverage of the crystal surface. b. Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal. c. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[4]

3. Data Analysis: a. The resulting spectrum is usually plotted as transmittance or absorbance versus wavenumber (cm⁻¹). b. Identify the major absorption bands and compare them to the predicted values and correlation tables to confirm the presence of the expected functional groups.

Caption: Step-by-step workflow for FTIR-ATR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For an organic salt like 4-isobutoxybenzylamine acetate, techniques like electrospray ionization (ESI) are ideal.

Predicted Mass Spectrum (Positive Ion Mode)

In positive ion ESI-MS, the 4-isobutoxybenzylamine cation is expected to be observed directly.

| Predicted m/z | Ion Formula | Assignment |

| 180.1383 | [C₁₁H₁₈NO]⁺ | Molecular ion ([M+H]⁺ of the free base) |

| 124.0757 | [C₇H₁₀NO]⁺ | Fragment: Loss of isobutylene (C₄H₈) |

| 107.0495 | [C₇H₇O]⁺ | Fragment: p-hydroxybenzyl cation |

| 57.0704 | [C₄H₉]⁺ | Fragment: Isobutyl cation |

Interpretation of the Mass Spectrum

The base peak in the positive ion mode ESI mass spectrum is expected to be the molecular ion of the 4-isobutoxybenzylamine cation at an m/z of approximately 180.14. Fragmentation of this ion can occur through several pathways. A common fragmentation for ethers is the loss of the alkyl group as an alkene, which in this case would be the loss of isobutylene, resulting in a fragment at m/z 124. Cleavage of the ether bond can also lead to the formation of an isobutyl cation at m/z 57. The acetate anion would not be observed in the positive ion mode spectrum.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

1. Sample Preparation: a. Prepare a dilute solution of 4-isobutoxybenzylamine acetate in a solvent suitable for ESI, such as methanol or a mixture of acetonitrile and water. A typical concentration is in the range of 1-10 µg/mL. b. The addition of a small amount of a volatile acid like formic acid can aid in the protonation of the amine if the free base is present in equilibrium.

2. Instrument Setup and Data Acquisition: a. The mass spectrometer is typically coupled to a liquid chromatography (LC) system, or the sample can be introduced directly via infusion. b. Set the ESI source parameters, including the capillary voltage, nebulizing gas flow, and drying gas temperature, to optimal values for the analyte. c. Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500). d. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed. This involves isolating the molecular ion (m/z 180) and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

3. Data Analysis: a. Analyze the resulting mass spectrum to identify the molecular ion peak. b. If MS/MS was performed, analyze the fragmentation pattern to gain further structural insights and confirm the identity of the compound.

Caption: Logical flow of ESI-MS analysis for structural confirmation.

Conclusion

The comprehensive spectral analysis of 4-isobutoxybenzylamine acetate through NMR, IR, and MS provides a robust framework for its unequivocal identification and characterization. While experimental data for this specific salt is not widely published, a thorough understanding of spectroscopic principles allows for accurate prediction and interpretation of its key spectral features. The detailed protocols outlined in this guide provide a systematic approach for researchers to obtain high-quality data, ensuring the scientific integrity and trustworthiness of their findings. By integrating these powerful analytical techniques, professionals in research and drug development can confidently ascertain the structure and purity of 4-isobutoxybenzylamine acetate, a critical aspect of the chemical development lifecycle.

References

A Technical Guide to the Commercial Availability and Sourcing of (4-Isobutoxyphenyl)methanamine Acetate for Pharmaceutical Research and Development

Abstract

This technical guide provides an in-depth analysis of the commercial availability, synthesis, quality control, and handling of (4-Isobutoxyphenyl)methanamine acetate (CAS No. 955997-89-4), a key chemical intermediate and known impurity in the synthesis of the atypical antipsychotic drug, Pimavanserin. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for applications ranging from impurity reference standardization to its use as a synthetic building block. We will explore the common synthetic routes, rationale for the use of the acetate salt, and best practices for sourcing and validation.

Introduction: Context and Commercial Significance

(4-Isobutoxyphenyl)methanamine, in its various salt forms, is a compound of significant interest within the pharmaceutical industry. Its primary relevance stems from its identification as Pimavanserin Impurity 7 [1][2]. Pimavanserin is an inverse agonist and antagonist at serotonin 5-HT2A receptors, approved for the treatment of psychosis associated with Parkinson's disease[3]. As regulatory bodies require stringent control and characterization of all impurities in active pharmaceutical ingredients (APIs), the commercial availability of high-purity this compound is critical for analytical method development, validation, and routine quality control[4].

The acetate salt is often preferred for its solid-state properties, offering potential advantages in terms of stability, handling, and solubility compared to the free base, which may be an oil or a low-melting solid. This guide provides the necessary technical foundation for scientists to confidently source, synthesize, and utilize this important compound.

Commercial Availability and Sourcing

This compound is readily available from a variety of specialized chemical suppliers and manufacturers who cater to the research and pharmaceutical sectors. It is typically offered as a high-purity reference standard.

| Supplier Type | Typical Offerings | Key Considerations for Sourcing |

| Research Chemical Catalogs | Small quantities (1g - 100g) with stated purity (e.g., 97-98%). | Ideal for initial research, analytical method development, and screening.[5][6] |

| Reference Standard Suppliers | High-purity, well-characterized material, often sold with a detailed Certificate of Analysis (CoA). | Essential for GMP/GLP applications, impurity profiling, and quantitative analysis.[4] |

| Custom Synthesis & Bulk Manufacturers | Kilogram to multi-ton scale production. | For process development, scale-up, and integration into larger synthetic routes.[7] |

Table 1: Sourcing Summary for this compound

When procuring this material, especially for regulatory purposes, it is imperative to obtain a comprehensive Certificate of Analysis. The CoA should include identity confirmation (e.g., by ¹H NMR, MS), purity assessment (e.g., by HPLC), and information on residual solvents and water content.

Synthesis and Preparation: A Technical Overview

Understanding the synthetic pathway is crucial for anticipating potential process-related impurities. The synthesis of this compound can be logically divided into three core stages: formation of the isobutoxy-substituted aromatic precursor, conversion to the primary amine, and subsequent salt formation.

Detailed Experimental Protocols

The following protocols are representative methodologies based on established chemical principles and analogous procedures found in patent literature and organic synthesis resources.

This procedure is adapted from a method described for the synthesis of Pimavanserin intermediates[8].

-

Setup : To a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 4-hydroxybenzonitrile (1.0 eq), potassium carbonate (4.0 eq), and potassium iodide (0.4 eq).

-

Solvent Addition : Add a suitable solvent, such as dimethylformamide (DMF), to the vessel.

-

Alkylation : Heat the suspension to approximately 70°C. Add 1-bromo-2-methylpropane (isobutyl bromide, 4.0 eq) dropwise to the mixture.

-

Reaction : Maintain the reaction at 70°C and monitor for completion using an appropriate technique (e.g., TLC or HPLC).

-

Workup : Upon completion, cool the reaction mixture. Quench by adding water, which may precipitate the product or require extraction with a suitable organic solvent (e.g., ethyl acetate).

-